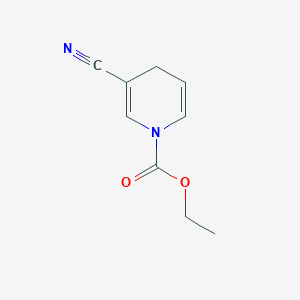
Ethyl 3-cyano-4H-pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-cyano-4H-pyridine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Ethyl 3-cyano-4H-pyridine-1-carboxylate serves as a crucial precursor for synthesizing various functionalized pyridine derivatives. Its ability to undergo transformations makes it valuable in creating complex organic molecules. Some synthetic routes include:
- Reactions with Nucleophiles : The cyano group can react with nucleophiles to form new carbon-nitrogen bonds.
- Cyclization Reactions : It can participate in cyclization reactions to form heterocycles, which are essential in drug discovery.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds related to this structure possess antimicrobial activity against various bacteria and fungi, making them potential candidates for antibiotic development.
- Anticancer Activity : Preliminary research suggests that certain derivatives may inhibit cancer cell proliferation, indicating potential as anticancer agents.
Coordination Chemistry
The compound's ability to act as a ligand in coordination chemistry has been explored. It can form complexes with transition metals, which may enhance its biological activity or create new materials with unique properties. Notably, studies have focused on:
- Metal Complexes : this compound can coordinate with metals like Cu(II), Co(II), and Zn(II), leading to complexes that exhibit improved antimicrobial properties compared to the free ligand .
Table: Summary of Biological Activities
Propriétés
Numéro CAS |
103935-35-9 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
ethyl 3-cyano-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3 |
Clé InChI |
BEFXESTWRIRVQW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CCC(=C1)C#N |
SMILES canonique |
CCOC(=O)N1C=CCC(=C1)C#N |
Synonymes |
1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















